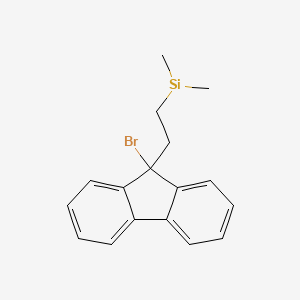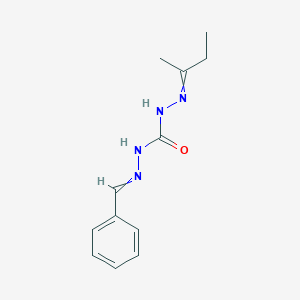
2-Benzylidene-N'-(butan-2-ylidene)hydrazine-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method involves the reaction of benzaldehyde with butan-2-one hydrazone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in treating certain diseases due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as a ligand, binding to specific receptors and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- Cyanoacetohydrazide
- Carbohydrazide
Uniqueness
2-Benzylidene-N’-(butan-2-ylidene)hydrazine-1-carbohydrazide is unique due to its specific structural features and reactivity.
Propriétés
Numéro CAS |
62692-88-0 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(benzylideneamino)-3-(butan-2-ylideneamino)urea |
InChI |
InChI=1S/C12H16N4O/c1-3-10(2)14-16-12(17)15-13-9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,15,16,17) |
Clé InChI |
PXPLXBHWSNSIKO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=O)NN=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


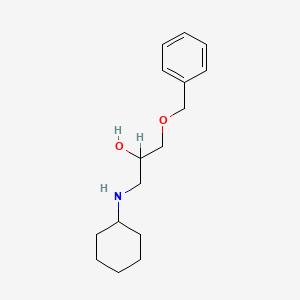
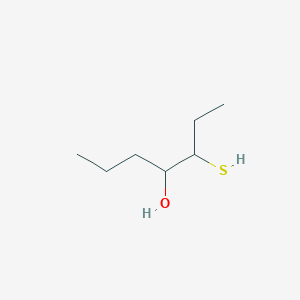
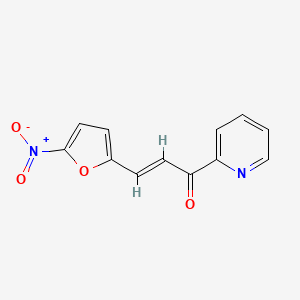
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)

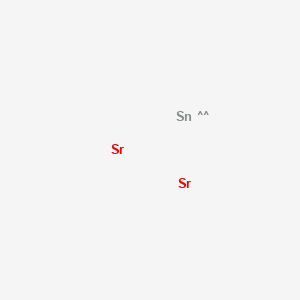
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
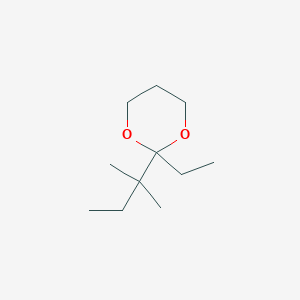
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
